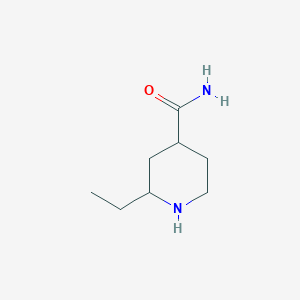

2-Ethylpiperidine-4-carboxamide

Description

Contextualizing Piperidine-4-carboxamide Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Piperidine-containing compounds are among the most important synthetic building blocks for drug development. nih.gov The piperidine (B6355638) scaffold is present in numerous approved drugs and natural alkaloids with biological activity. encyclopedia.publifechemicals.com The introduction of a carboxamide group at the 4-position creates the piperidine-4-carboxamide scaffold, a key pharmacophore in various therapeutic areas.

This scaffold's utility stems from several key features:

Structural Rigidity and 3D Shape: The saturated piperidine ring provides a defined three-dimensional structure, which can lead to more specific interactions with biological targets compared to flat aromatic rings. lifechemicals.com

Synthetic Accessibility: Modern organic synthesis offers numerous methods for creating substituted piperidines, making a diverse range of derivatives accessible for research. nih.gov

Modulation of Properties: The nitrogen atom in the piperidine ring and the amide group provide sites for chemical modification, allowing for the fine-tuning of physicochemical properties like solubility and lipophilicity. thieme-connect.com

Researchers have successfully incorporated the piperidine-4-carboxamide core into molecules targeting a variety of biological systems. For instance, novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors for anti-HIV-1 therapy. nih.gov Other derivatives have been investigated as carbonic anhydrase inhibitors and as potential antihypertensive agents that act on T-type Ca2+ channels. nih.govnih.gov

The synthesis of these derivatives often starts from readily available materials like ethyl piperidine-4-carboxylate, which can be prepared from isonipecotic acid. chemicalbook.com The carboxamide group is typically formed by coupling the piperidine-4-carboxylic acid or its ester with an appropriate amine. nih.gov

| Derivative Class | Therapeutic Target | Research Focus | Reference |

|---|---|---|---|

| Novel piperidine-4-carboxamide derivatives | CCR5 | Development of anti-HIV-1 agents. nih.gov | nih.gov |

| 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives | T-type Ca²+ channels | Investigation of novel antihypertensive agents. nih.gov | nih.gov |

| Sulfonamides incorporating piperidinyl-hydrazidoureido moieties | Carbonic Anhydrase I, II, IX, XII | Design of potent and selective human carbonic anhydrase inhibitors. nih.gov | nih.gov |

Significance of the 2-Ethylpiperidine-4-carboxamide Moiety for Structural Diversity and Research Applications

The introduction of an ethyl group at the 2-position of the piperidine-4-carboxamide scaffold, creating 2-Ethylpiperidine-4-carboxamide, has important implications for its structural diversity and potential applications in research. This substitution directly influences the molecule's stereochemistry and physicochemical properties.

The key aspects of the 2-ethyl substitution include:

Introduction of a Chiral Center: The ethyl group at the C2 position creates a chiral center, meaning the molecule can exist as two different enantiomers. The study of the stereochemistry of piperidine scaffolds is a significant topic in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and properties. thieme-connect.com

Modulation of Physicochemical Properties: The placement of substituents on the piperidine ring can alter its properties. thieme-connect.com Structure-activity relationship (SAR) studies have shown that adding a substituent at the 2-position of a piperidine ring can effectively improve the aqueous solubility of a compound series. thieme-connect.com

Enhanced Structural Complexity: The ethyl group adds to the three-dimensionality of the piperidine scaffold. This defined spatial arrangement can be crucial for achieving high-affinity and selective binding to a biological target. lifechemicals.com

While research specifically focused on the isolated 2-Ethylpiperidine-4-carboxamide molecule is limited in publicly available literature, its significance can be inferred from studies on more complex molecules containing this moiety. For example, research into a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as potential antihypertensive agents highlights the importance of the substitution pattern on the piperidine ring for biological activity. nih.gov In these studies, the substituents on both the piperidine nitrogen and the carboxamide nitrogen are varied to optimize activity, but the core piperidine-4-carboxamide structure remains essential. The presence of an ethyl group, in this case on the butyl chain attached to the carboxamide, was found to be important. nih.gov This underscores the principle that alkyl substitutions are a critical tool for modulating the therapeutic potential of piperidine-based compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16N2O | chemicalbook.com |

| Molecular Weight | 156.23 g/mol | chemicalbook.com |

| CAS Number | 1903-65-7 | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

2-ethylpiperidine-4-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-2-7-5-6(8(9)11)3-4-10-7/h6-7,10H,2-5H2,1H3,(H2,9,11) |

InChI Key |

FEQBRJPKPRATAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCN1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylpiperidine 4 Carboxamide and Its Core Scaffold

Strategies for the Stereoselective Synthesis of 2-Ethylpiperidine (B74283) Ring Systems

Enantioselective Approaches for Chiral 2-Ethylpiperidine Precursors

Achieving enantiopurity in 2-substituted piperidines is a significant area of interest in organic synthesis. researchgate.net Several catalytic and biocatalytic methods have been developed to produce chiral precursors for the 2-ethylpiperidine ring system.

One prominent method is the asymmetric hydrogenation of 2-substituted pyridines or their corresponding pyridinium (B92312) salts. researchgate.netnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net This approach could be adapted for precursors bearing an ethyl or a vinyl group, which can be subsequently reduced to an ethyl group.

Biocatalytic methods offer a sustainable and highly selective alternative. Transaminases (TAs) have been successfully used in the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones. nih.govacs.org This enzymatic process can achieve high analytical yields (up to 90%) and excellent enantiomeric excesses (>99.5% ee) for both enantiomers by selecting the appropriate enzyme. nih.govacs.org

Another approach involves the catalytic enantioselective bromocyclization of olefinic amides. This method, catalyzed by amino-thiocarbamates, yields enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed into other substituted piperidines. rsc.org

Table 1: Enantioselective Methods for 2-Substituted Piperidine (B6355638) Precursors

| Method | Catalyst/Enzyme | Precursor Type | Key Features | Ref |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-based catalysts | 2-Substituted Pyridinium Salts | High enantioselectivity (up to 99.3:0.7 er). | researchgate.net |

| Transaminase-Triggered Cyclization | Transaminases (TAs) | ω-chloroketones | Access to both enantiomers with >95% ee; yields up to 90%. | nih.govacs.org |

| Enantioselective Bromocyclization | Amino-thiocarbamates | Olefinic Amides | Forms enantioenriched 2-substituted 3-bromopiperidines. | rsc.org |

Diastereoselective Synthesis Routes to Control Relative Stereochemistry

For a 2,4-disubstituted piperidine like 2-ethylpiperidine-4-carboxamide, controlling the relative stereochemistry between the C-2 and C-4 substituents is paramount. Several methods have been developed to achieve high diastereoselectivity.

A notable strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.orgacs.org The choice of reagent in this reaction significantly impacts the diastereoselectivity. While using tributyltin hydride typically results in trans to cis ratios of 3:1 to 6:1, employing tris(trimethylsilyl)silane (B43935) (TTMSS) can dramatically enhance the diastereomeric ratio to as high as 99:1. organic-chemistry.orgacs.org This improvement is attributed to a cascade process that selectively rearranges the minor stereoisomer. acs.org

Another powerful method allows for complete control over the reaction's selectivity to produce either the cis or trans diastereomer simply by altering the order of the reaction sequence. acs.orgnih.gov This approach provides access to optically enriched 2,4-disubstituted piperidines that can serve as versatile scaffolds for further diversification. acs.org The strategy relies on the conformational biases of N-acylpiperidine intermediates, where allylic strain governs the ground-state conformation and directs subsequent reactions. acs.org

Intramolecular aza-Michael reactions also provide a pathway to diastereomerically enriched piperidines. nih.gov For example, base-induced cyclization of N-tethered alkenes has been used for the large-scale synthesis of trans-2,6-disubstituted piperidines, a strategy adaptable to 2,4-disubstitution patterns. nih.gov

Table 2: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines

| Method | Key Reagents/Strategy | Diastereoselectivity | Key Features | Ref |

|---|---|---|---|---|

| Radical Cyclization | Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 (trans/cis) | Enhancement over tributyltin hydride due to rearrangement of the minor isomer. | organic-chemistry.orgacs.org |

| Sequential Functionalization | Control of reaction sequence order | Highly diastereoselective | Provides access to both cis and trans diastereomers. | acs.orgnih.gov |

| Intramolecular aza-Michael Reaction | Base-induced (e.g., TBAF) | Good diastereoselectivity (e.g., 90:10 trans/cis) | Suitable for large-scale synthesis. | nih.gov |

Formation of the Piperidine-4-carboxamide Functional Group

The formation of the amide bond at the C-4 position is a critical step in the synthesis of the target molecule. This typically involves the reaction of a piperidine-4-carboxylic acid precursor with an amine.

Carboxylic Acid Precursor Derivatization and Amidation Reactions

The journey to the final carboxamide begins with a suitable piperidine-4-carboxylic acid derivative. A common precursor is ethyl piperidine-4-carboxylate, which can be synthesized by the esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol, often using a catalyst like thionyl chloride. chemicalbook.com This ester can then be hydrolyzed or directly used in amidation reactions.

The amide bond is one of the most frequently formed linkages in medicinal chemistry. nih.govrsc.org The standard approach involves activating the carboxylic acid to make it more reactive towards the amine. hepatochem.comluxembourg-bio.com This activation converts the hydroxyl group of the acid into a better leaving group. luxembourg-bio.com The activated acid intermediate then reacts with the desired amine to form the stable amide bond. hepatochem.com

Coupling Strategies for Carboxamide Linkage Formation

A wide array of coupling reagents has been developed to facilitate efficient amide bond formation, especially when dealing with challenging substrates like electron-deficient amines or sterically hindered components. nih.govrsc.org

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov The role of HOBt is to form a reactive ester intermediate that is less prone to side reactions and racemization compared to the carbodiimide-activated species alone. nih.govluxembourg-bio.com For particularly difficult couplings, stronger activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.govrsc.org

One study demonstrated a protocol using EDC and HOBt with a catalytic amount of 4-Dimethylaminopyridine (DMAP) for coupling electron-deficient amines with carboxylic acids, achieving excellent yields. nih.gov Another report details the synthesis of piperidine amide derivatives of chromone-2-carboxylic acid using EDC.HCl and DMAP. acgpubs.org These established methods provide a robust toolkit for constructing the piperidine-4-carboxamide moiety.

Table 3: Common Amide Coupling Reagents

| Reagent System | Base (if required) | Key Features | Ref |

|---|---|---|---|

| EDC / HOBt | DIPEA or Et3N | Widely used, minimizes racemization, effective for many standard couplings. | nih.govnih.gov |

| HATU | DIPEA | Highly efficient for sterically hindered or electron-poor substrates. | nih.govrsc.org |

| DCC / DMAP | - | Classic reagent, though can have issues with byproduct removal (DCU). | nih.govluxembourg-bio.com |

| BOPCl / Et3N | Et3N | Another option for amide bond formation. | nih.gov |

Introduction and Functionalization of the 2-Ethyl Substituent

The final key structural element is the ethyl group at the C-2 position of the piperidine ring. This substituent can be introduced at various stages of the synthesis, either by building the ring from a precursor already containing the ethyl group or by functionalizing the pre-formed piperidine ring.

One direct method involves the rhodium-catalyzed C-H functionalization of an N-protected piperidine. nih.gov By selecting the appropriate catalyst and nitrogen protecting group (e.g., N-Boc or N-Bs), it is possible to achieve site-selective insertion of a carbene at the C-2 position. nih.gov Using an ethyl diazoacetate reagent in this reaction would directly install the desired ethyl ester group, which can be further modified if necessary.

Alternatively, the ethyl group can be built into the starting materials for ring formation. For example, in the transaminase-triggered cyclization mentioned earlier, starting with an appropriate ω-chloro-heptanone derivative would result in the direct formation of a 2-ethylpiperidine. nih.gov Similarly, the radical cyclization approach can be designed with precursors derived from amino acids that lead to a 2-ethyl substituent. acs.org

In a different strategy, conjugate addition of a nucleophile to an α,β-unsaturated ketone can be followed by a Wittig reaction to introduce a C2 chain, which can be an ethyl group or a precursor. nih.gov While this specific example targeted other substituents, the principle of introducing a two-carbon chain at the C-2 position is well-established. nih.gov

Alkylation and Reductive Amination Methods

Reductive amination is a cornerstone in the synthesis of piperidine derivatives. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orgyoutube.com For the synthesis of a 2-ethylpiperidine structure, a suitably functionalized δ-keto-aldehyde or a related precursor could undergo cyclization via reductive amination. The reaction typically begins with the nucleophilic attack of an amine on the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to an imine. libretexts.org This imine is subsequently reduced using various reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. libretexts.orgyoutube.com

The direct alkylation of a pre-existing piperidine ring is another viable method. However, controlling the selectivity of N-alkylation versus C-alkylation can be challenging. To achieve C-alkylation at the 2-position, the nitrogen atom is typically protected with a suitable group.

A common challenge in reductive amination is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. mdma.ch Optimizing reaction conditions, such as using a large excess of ammonia (B1221849), can help favor the formation of the desired primary amine. mdma.chorganic-chemistry.org

Regioselective Synthesis of 2-Substituted Piperidines

Achieving regioselectivity in the synthesis of 2-substituted piperidines is crucial for creating molecules like 2-ethylpiperidine-4-carboxamide. Several strategies have been developed to control the position of substitution on the piperidine ring.

One effective method involves the alkylative ring-opening of a bicyclic aziridinium (B1262131) ion. This approach allows for the formation of a carbon-carbon bond at the desired position with high regioselectivity. For instance, a 4-hydroxybutylaziridine can be converted into a bicyclic aziridinium ion, which then reacts with an organocopper reagent to yield a 2-alkylsubstituted piperidine. researchgate.net

Another widely used strategy starts with pyridine (B92270) derivatives. Pyridines can be activated to nucleophilic attack at the C-2 and C-6 positions. Treatment of pyridines or pyridinium salts with organometallic reagents, such as Grignard or organolithium reagents, can introduce an alkyl group at the 2-position, forming a dihydropyridine (B1217469) intermediate that can be subsequently reduced to the desired piperidine. youtube.com Catalytic hydrogenation of substituted pyridines is a common method for producing the saturated piperidine ring, often with high stereo- and regioselectivity. youtube.com

Biocatalytic approaches have also emerged for the asymmetric synthesis of 2-substituted piperidines. Transaminases can be used to convert ω-chloroketones into chiral cyclic amines with high enantiomeric excess. acs.org This method provides access to either enantiomer by selecting the appropriate enzyme. acs.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency and yield of synthetic routes to substituted piperidines are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reagents.

In rhodium-catalyzed asymmetric reactions for synthesizing 3-substituted piperidines, for example, extensive optimization has shown that the combination of a specific rhodium precursor, a chiral bisphosphine ligand like (S)-Segphos, and an aqueous base in a mixed solvent system is critical for achieving high yields and enantioselectivity. acs.org Deviations from these optimized conditions, such as changes in concentration or the type of ligand or base, have been shown to lead to significantly lower conversion rates and enantiomeric excesses. acs.org

The choice of solvent can also play a pivotal role. For instance, in the synthesis of piperidines via hydride transfer cyclization of alkene-bearing amides, polar solvents like DMSO or DMF were found to be efficient. nih.gov However, the presence of water could lead to undesirable side reactions. nih.gov The table below summarizes the optimization of a rhodium-catalyzed carbometalation reaction.

Table 1: Optimization of Rhodium-Catalyzed Synthesis of Tetrahydropyridine

| Entry | Deviation from Standard Conditions | Conversion (%) | ee (%) |

|---|---|---|---|

| 1 | None | 95 | 96 |

| 2 | 0.5 M instead of 1 M | 60 | 96 |

| 3 | Different Ligand (L2) | 43 | - |

| 4 | Different Ligand (L3) | <10 | - |

| 5 | Different Ligand (L4) | 25 | - |

| 6 | Aqueous Cesium Carbonate instead of Cesium Hydroxide | 50 | 95 |

Data sourced from a study on rhodium-catalyzed asymmetric carbometalation. acs.org

Novel Synthetic Routes and Exploration of Sustainable Chemical Processes

Recent research has focused on developing novel and more sustainable synthetic routes to piperidine derivatives. These efforts aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

One innovative approach is the use of "hydrogen borrowing" catalysis. This method enables the stereoselective synthesis of substituted piperidines through a cascade of iridium(III)-catalyzed oxidation, amination, and imine reduction. nih.gov This process forms two new C-N bonds in a single operation. nih.gov

Biocatalysis offers a green alternative to traditional chemical methods. The use of transaminases for the synthesis of chiral 2-substituted piperidines from ω-chloroketones is a prime example. acs.org This enzymatic process can achieve high yields and excellent enantioselectivity (>99.5% ee) under mild reaction conditions. acs.org

Furthermore, the development of catalytic systems that operate under milder conditions and with higher atom economy is a key area of exploration. For instance, amorphous cobalt particles have been shown to catalyze reductive amination using H₂ as the reductant and aqueous ammonia as the nitrogen source at moderate temperatures and pressures, offering a highly selective pathway to primary amines. organic-chemistry.org

Another novel strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines. acs.org This method provides access to a wide array of enantioenriched 3-substituted piperidines, which are valuable precursors for various applications. acs.org The process involves a three-step sequence of partial pyridine reduction, asymmetric carbometalation, and a final reduction step. acs.org

Advanced Structural Elucidation and Characterization of 2-Ethylpiperidine-4-carboxamide

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the structural elucidation and characterization of the specific chemical compound "2-Ethylpiperidine-4-carboxamide" is not publicly available. As a result, the creation of a detailed article adhering to the requested outline is not possible at this time.

The required sections on advanced structural analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction, necessitate specific, published research findings for this exact molecule. Information on related but structurally distinct compounds, such as other piperidine derivatives, cannot be substituted, as this would not meet the stringent requirement of focusing solely on 2-Ethylpiperidine-4-carboxamide.

Further research or the publication of experimental data by the scientific community is required to provide the specific spectroscopic and crystallographic details needed for the comprehensive analysis outlined.

Advanced Structural Elucidation and Characterization of 2 Ethylpiperidine 4 Carboxamide

Chromatographic Methods for Purity Assessment and Isomer Separation

The structural complexity of 2-Ethylpiperidine-4-carboxamide, which possesses two chiral centers at the C2 and C4 positions of the piperidine (B6355638) ring, necessitates the use of sophisticated chromatographic techniques. These methods are crucial for ensuring the chemical purity and for separating its stereoisomers, which may exhibit different pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile and thermally labile compounds like 2-Ethylpiperidine-4-carboxamide. Its versatility allows for both the precise quantification of the compound and its impurities (analytical HPLC) and the isolation of specific isomers in larger quantities (preparative HPLC).

Analytical HPLC:

For the routine purity assessment and quantification of 2-Ethylpiperidine-4-carboxamide, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the basic piperidine compound.

Due to the presence of two chiral centers, four possible stereoisomers exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). To separate these enantiomers and diastereomers, chiral HPLC is required. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for this purpose. researchgate.net The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, leading to different retention times for each stereoisomer.

A typical analytical chiral HPLC method for 2-Ethylpiperidine-4-carboxamide might utilize a mobile phase of n-hexane and an alcohol like ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Interactive Data Table: Analytical HPLC Parameters for 2-Ethylpiperidine-4-carboxamide

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Isomer Separation) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak IA, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 7.0)B: Acetonitrile | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |

| Gradient | 30% B to 90% B over 15 min | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 30°C | 25°C |

| Detection | UV at 210 nm | UV at 220 nm |

| Injection Vol. | 10 µL | 10 µL |

| Expected Rt | ~8.5 min | Isomer 1: ~12.3 minIsomer 2: ~14.1 minIsomer 3: ~16.8 minIsomer 4: ~18.5 min |

Preparative HPLC:

The goal of preparative HPLC is to isolate a specific isomer of 2-Ethylpiperidine-4-carboxamide for further studies. lcms.czjordilabs.com This is achieved by scaling up the analytical method. Larger columns with the same stationary phase are used, and the injection volume and sample concentration are significantly increased. The flow rate is also proportionally higher to maintain a similar linear velocity of the mobile phase. Fraction collection is triggered based on the retention times of the target isomers, which are determined from the analytical separation. The collected fractions are then evaporated to yield the purified isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. jfda-online.com However, 2-Ethylpiperidine-4-carboxamide, with its polar amine and amide functional groups, exhibits poor volatility and is prone to thermal degradation in the hot GC injection port. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.net

Derivatization:

The active hydrogens on the piperidine nitrogen and the amide group can be replaced with non-polar groups through derivatization. Silylation is a common technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogens to form trimethylsilyl (TMS) derivatives. sigmaaldrich.com Another approach is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), to form trifluoroacetyl derivatives. These derivatives are significantly more volatile and produce sharper chromatographic peaks.

GC-MS Analysis:

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, is typically used. The separated derivatives then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each derivative, allowing for its unequivocal identification. The fragmentation pattern can also provide valuable structural information about the original molecule. For instance, the loss of an ethyl group or fragments corresponding to the piperidine ring structure would be expected.

Interactive Data Table: GC-MS Parameters for Derivatized 2-Ethylpiperidine-4-carboxamide

| Parameter | Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Expected Rt (TMS derivative) | ~12.8 min |

| Key Mass Fragments (m/z) | Molecular Ion (M+), [M-15]+, fragments corresponding to the silylated piperidine ring and ethyl side chain. |

By employing these advanced chromatographic techniques, a comprehensive characterization of 2-Ethylpiperidine-4-carboxamide can be achieved, ensuring its purity and isomeric integrity for subsequent applications.

Computational and Theoretical Investigations of 2 Ethylpiperidine 4 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on 2-Ethylpiperidine-4-carboxamide would provide fundamental insights into its chemical reactivity, stability, and spectroscopic properties. Such studies have been effectively used to characterize similar molecules, like 2-oxo-Ethyl Piperidine (B6355638) Pentanamide-derived Sulfonamides. researchgate.net

Electronic structure calculations are central to understanding the distribution of electrons within a molecule. For 2-Ethylpiperidine-4-carboxamide, this would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would also be performed to study intramolecular charge transfer interactions and their stabilization energies. researchgate.net This analysis provides a detailed picture of the bonding and lone-pair interactions within the molecule.

Illustrative Table of Calculated Electronic Properties:

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.

Geometry optimization calculations are performed to find the most stable three-dimensional structure of the molecule, i.e., the conformation with the lowest energy. For 2-Ethylpiperidine-4-carboxamide, this would involve exploring the different possible arrangements of the ethyl group at the 2-position and the carboxamide group at the 4-position of the piperidine ring. The piperidine ring itself can exist in chair, boat, or twist-boat conformations.

Conformational analysis of related 2-substituted piperazines has shown a preference for the axial conformation, which can be stabilized by intramolecular hydrogen bonds. nih.gov Similar analyses for 2-Ethylpiperidine-4-carboxamide would determine the preferred orientation of the substituents, which is crucial for its interaction with biological targets.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By calculating the theoretical vibrational spectrum of 2-Ethylpiperidine-4-carboxamide, each vibrational mode (stretching, bending, etc.) can be assigned to a specific peak in the experimental spectrum. This correlation is invaluable for confirming the molecular structure and understanding its bonding characteristics. For instance, the characteristic C=O stretch of the carboxamide group and the N-H stretches of the piperidine and amide groups would be identified.

Illustrative Table of Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (Piperidine) | 3350 | Piperidine NH |

| N-H Stretch (Amide) | 3320, 3180 | Carboxamide N-H |

| C-H Stretch (Aliphatic) | 2980-2850 | Ethyl and Piperidine C-H |

| C=O Stretch | 1680 | Carboxamide C=O |

Note: These frequency values are illustrative examples based on typical ranges for these functional groups.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.comutupub.fi These simulations would reveal the conformational flexibility of 2-Ethylpiperidine-4-carboxamide and how its structure is influenced by its environment.

MD simulations would allow for the exploration of the conformational landscape of 2-Ethylpiperidine-4-carboxamide over time. This would involve simulating the molecule in a vacuum or in the presence of a solvent to observe how the piperidine ring puckers and how the ethyl and carboxamide substituents rotate. The simulations would identify the most populated conformational states and the energy barriers between them, providing a dynamic picture that complements the static view from DFT.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.orgnih.gov MD simulations of 2-Ethylpiperidine-4-carboxamide in different explicit solvents (e.g., water, ethanol, chloroform) would be performed to understand how solvent polarity and hydrogen bonding capabilities affect its preferred conformation. For example, in a polar protic solvent like water, the solvent molecules could form hydrogen bonds with the amide and piperidine nitrogen, potentially stabilizing conformations that differ from those favored in a non-polar solvent.

Illustrative Table of Solvent Effects on Conformation:

| Solvent | Dielectric Constant | Predominant Conformation | Key Interactions |

|---|---|---|---|

| Chloroform | 4.8 | Compact, potentially with intramolecular H-bonds | Limited solute-solvent interaction |

| Ethanol | 24.6 | Mixture of extended and compact conformers | H-bonding with amide and piperidine NH |

Note: The conformational descriptions in this table are hypothetical and serve to illustrate the expected outcomes of MD simulations in different solvents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. youtube.com It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/anti-bonding orbitals. youtube.comyoutube.com For a molecule like 2-Ethylpiperidine-4-carboxamide, NBO analysis would offer profound insights into its electronic structure.

A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability and reactivity. nih.gov This is accomplished through a second-order perturbation theory analysis of the Fock matrix, which evaluates the energetic stabilization resulting from the delocalization of electron density from a filled (donor) orbital to a vacant (acceptor) orbital. scirp.org

For 2-Ethylpiperidine-4-carboxamide, significant ICT interactions would be expected between:

The lone pair (LP) of the nitrogen atom in the piperidine ring and the anti-bonding orbitals (σ*) of adjacent C-C and C-H bonds.

The lone pairs of the oxygen and nitrogen atoms of the carboxamide group and the anti-bonding orbitals of the carbonyl group (π* C=O).

Interactions involving the ethyl group and the piperidine ring.

The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization. In a study on a different piperidine-containing molecule, N,N'-diphenyl-6-piperidin-1-yl- Current time information in Edmonton, CA.researchgate.netarabjchem.org-triazine-2,4-diamine, NBO analysis revealed significant hyperconjugative interactions that contribute to the molecule's stability. nih.gov Similar interactions would be present in 2-Ethylpiperidine-4-carboxamide, and their quantification via NBO analysis would be critical for a complete understanding of its electronic structure.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions (Note: This table is a hypothetical representation for 2-Ethylpiperidine-4-carboxamide, as specific data is unavailable. The types of interactions are based on its structure.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) in piperidine ring | σ(C-C) in piperidine ring | Data Not Available |

| LP (O) in carboxamide | π(C=O) in carboxamide | Data Not Available |

| LP (N) in carboxamide | π(C=O) in carboxamide | Data Not Available |

| σ(C-H) in ethyl group | σ(C-C) in piperidine ring | Data Not Available |

Furthermore, NBO analysis provides the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. youtube.com This information is valuable for understanding the molecule's electrostatic potential and its propensity for intermolecular interactions.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and how it will interact with other chemical systems. nih.gov These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov For 2-Ethylpiperidine-4-carboxamide, these descriptors would be calculated using methods like Density Functional Theory (DFT).

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemjournal.kz The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. chemjournal.kz

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are directly related to the HOMO and LUMO energies, respectively.

Table 2: Key Quantum Chemical Descriptors and Their Significance (Note: This table provides a general overview of descriptors that would be calculated for 2-Ethylpiperidine-4-carboxamide.)

| Descriptor | Formula | Significance | Predicted Value for 2-Ethylpiperidine-4-carboxamide |

|---|---|---|---|

| HOMO Energy | - | Electron-donating ability | Data Not Available |

| LUMO Energy | - | Electron-accepting ability | Data Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | Data Not Available |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Ability to attract electrons | Data Not Available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | Data Not Available |

| Electrophilicity Index (ω) | μ2/2η | Propensity to accept electrons | Data Not Available |

In Silico Modeling of Molecular Recognition and Binding Modes within Chemical Systems

In silico modeling, particularly molecular docking and molecular dynamics simulations, is a cornerstone of modern drug discovery and materials science. nanobioletters.com These techniques predict how a ligand, such as 2-Ethylpiperidine-4-carboxamide, might bind to a receptor or interact within a larger chemical system.

Molecular docking studies on various piperidine carboxamide derivatives have been successfully used to predict their binding modes with biological targets like anaplastic lymphoma kinase (ALK) and CCR5. researchgate.netarabjchem.orgnih.gov In such a study involving 2-Ethylpiperidine-4-carboxamide, the molecule would be computationally "docked" into the active site of a target protein. The results would provide a binding score, indicating the affinity of the interaction, and a predicted binding pose. semanticscholar.org

This pose would reveal key intermolecular interactions, such as:

Hydrogen bonds: The carboxamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), and the piperidine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic interactions: The ethyl group and parts of the piperidine ring can form favorable hydrophobic interactions with nonpolar residues in a binding pocket.

Electrostatic interactions: The partial charges on the atoms, as determined by methods like NBO analysis, would guide electrostatic interactions with charged or polar residues.

Molecular dynamics simulations could then be used to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the molecular recognition process. nih.gov Such studies on related piperidine derivatives have been crucial in understanding their mechanism of action and in the design of new, more potent compounds. arabjchem.orgnih.gov

Chemical Reactivity and Derivatization Strategies for 2 Ethylpiperidine 4 Carboxamide

Oxidation Reactions and Formation of N-Oxides

The tertiary amine functionality within derivatized piperidine (B6355638) rings is susceptible to oxidation, typically leading to the formation of N-oxides. While specific studies on 2-Ethylpiperidine-4-carboxamide are not extensively documented, the oxidation of similar piperidine-containing molecules is well-established. Reagents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid are commonly employed for this transformation. The resulting N-oxides can exhibit altered pharmacological profiles and may serve as prodrugs, which are converted back to the parent amine in vivo. The formation of an N-oxide introduces a polar N-O bond, which can significantly impact the molecule's solubility and interactions with biological targets.

Reduction Pathways for Amide and Ring System Modifications

The carboxamide group of 2-Ethylpiperidine-4-carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carboxamide into a 4-(aminomethyl)-2-ethylpiperidine, introducing a new basic center and altering the hydrogen bonding capabilities of the molecule.

Modification of the piperidine ring itself, such as through reduction of a corresponding pyridine (B92270) precursor, is a common strategy in the synthesis of substituted piperidines. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium is effective for the reduction of pyridinium (B92312) salts to piperidines. The stereochemistry of the resulting substituted piperidine is influenced by the catalyst and reaction conditions.

Nucleophilic Substitution Reactions at Key Sites

The nitrogen atom of the piperidine ring in 2-Ethylpiperidine-4-carboxamide is a nucleophile and can participate in various substitution reactions. N-alkylation, N-acylation, and N-arylation are common derivatization strategies. For instance, reaction with alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base would yield the corresponding N-substituted derivatives. These reactions are fundamental in diversifying the chemical space around the piperidine core.

Furthermore, nucleophilic substitution reactions on activated aromatic or heteroaromatic rings by the piperidine nitrogen are a key method for creating more complex derivatives. The reactivity in such SNAr reactions is dependent on the nature of the electrophilic partner and the reaction conditions.

Electrophilic Substitution Reactions on Aromatic or Heteroaromatic Moieties in Derivatives

While 2-Ethylpiperidine-4-carboxamide itself does not possess an aromatic ring for direct electrophilic substitution, derivatives containing aromatic or heteroaromatic moieties attached to the piperidine nitrogen can undergo such reactions. The piperidine ring, being an electron-donating group, would generally direct incoming electrophiles to the ortho- and para-positions of an attached phenyl ring. The specific outcome of the reaction would be influenced by the nature of the electrophile and any other substituents on the aromatic ring.

Diversification of the Carboxamide Functionality

The primary carboxamide group at the 4-position offers a rich platform for chemical diversification. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid is a versatile intermediate that can be converted into a wide array of other functional groups.

For example, coupling of the carboxylic acid with various amines or alcohols, facilitated by coupling agents like EDCI and HOBt, would yield a library of amides and esters, respectively. Dehydration of the primary amide using reagents like phosphorus pentoxide or trifluoroacetic anhydride (B1165640) would lead to the formation of a nitrile.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of reactions involving piperidine derivatives have been a subject of study. For instance, nucleophilic substitution reactions at a carbonyl carbon, similar to the derivatization of the carboxamide group, typically proceed through a tetrahedral intermediate. The stability of this intermediate and the nature of the leaving group are critical in determining the reaction outcome.

In nucleophilic aromatic substitution reactions involving piperidine as the nucleophile, the mechanism can be a classical two-step process involving a Meisenheimer intermediate or a concerted SNAr pathway, depending on the substrate and reaction conditions. Computational and kinetic studies are often employed to elucidate these mechanistic details.

Chemo- and Regioselective Functionalization Approaches

Achieving chemo- and regioselectivity is crucial when multiple reactive sites are present, as in 2-Ethylpiperidine-4-carboxamide. The relative reactivity of the piperidine nitrogen and the carboxamide group can be controlled by careful choice of reagents and reaction conditions. For instance, N-acylation can be selectively achieved under basic conditions, while transformations of the carboxamide might require harsher conditions.

The synthesis of specifically substituted piperidines often relies on regioselective methods. For example, the introduction of the ethyl group at the 2-position during the synthesis of the piperidine ring itself is a key regioselective step. Further functionalization would need to consider the directing effects of the existing substituents.

Structure Relationship Studies in the Context of 2 Ethylpiperidine 4 Carboxamide Analogues

Principles and Methodologies of Structure-Activity Relationship (SAR) Analysis in Related Series

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates the relationship between the chemical structure of a molecule and its biological or chemical activity. For analogues of 2-Ethylpiperidine-4-carboxamide, this involves systematically modifying the core piperidine (B6355638) scaffold and observing the resultant changes in properties.

The primary components of the 2-Ethylpiperidine-4-carboxamide structure that are typically varied in SAR studies include:

The Piperidine Ring: Modifications can include altering the ring size (e.g., to pyrrolidine or azetidine), though this often leads to decreased activity in related series acs.org. The degree of saturation can also be explored.

Substituents on the Piperidine Ring: The nature, size, and position of substituents are critical. For the target molecule, these are the 2-ethyl group and the 4-carboxamide group.

The Carboxamide Group: The amide linkage can be modified, for instance, by creating a reverse amide. The substituents on the amide nitrogen also present a key point for diversification.

Methodologically, SAR studies in piperidine series are often conducted through the synthesis of a library of analogues followed by screening. For instance, in a series of N-arylpiperidine-3-carboxamide derivatives, the piperidine-3-carboxamide moiety was found to be crucial for activity, with the regioisomeric piperidine-4-carboxamide functionality being inactive in that specific biological context acs.org. This highlights the profound impact of substituent positioning on the piperidine ring.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools used to build predictive models. These methods correlate the 3D properties of molecules (e.g., steric, electrostatic, hydrophobic fields) with their observed activities. For a series of piperidine carboxamide derivatives, 3D-QSAR models have successfully indicated the importance of steric, electrostatic, and hydrophobic properties for their inhibitory potency rsc.org.

Impact of Substituent Variations on Molecular Interactions and Binding Affinities (non-biological context)

In a non-biological context, the substituents on the piperidine ring of 2-Ethylpiperidine-4-carboxamide analogues significantly influence their intermolecular interactions and binding affinities. These interactions are governed by fundamental forces such as van der Waals forces, hydrogen bonding, and electrostatic interactions.

The 4-Carboxamide Group: The carboxamide group is a key functional group capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). Altering the substituents on the amide nitrogen would significantly impact its hydrogen bonding capacity and steric bulk. For example, replacing the hydrogens with alkyl groups would remove the hydrogen bond donating ability.

A hypothetical data table illustrating the potential impact of substituent variations on a non-biological binding affinity (e.g., to a synthetic receptor) is presented below.

| Analogue of 2-Ethylpiperidine-4-carboxamide | R1 (at position 2) | R2 (on carboxamide N) | Predicted Relative Binding Affinity | Rationale |

| 1 | -CH2CH3 | -H | Baseline | Reference compound |

| 2 | -CH3 | -H | Lower | Reduced van der Waals interactions from smaller alkyl group |

| 3 | -CH(CH3)2 | -H | Higher | Increased van der Waals interactions, potential for better fit |

| 4 | -CH2CH3 | -CH3 | Lower | Loss of one hydrogen bond donor |

| 5 | -CH2CH3 | -CH2OH | Higher | Introduction of an additional hydrogen bonding group |

This table is illustrative and based on general principles of molecular interactions.

Conformational Preferences and Their Influence on Molecular Recognition Processes

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. For a disubstituted piperidine like 2-Ethylpiperidine-4-carboxamide, the substituents can be in either axial or equatorial positions, leading to different conformational isomers.

The conformational preference of the 2-ethyl group is particularly significant. In N-acylpiperidines, there is a notable preference for a 2-substituent to be in the axial position. This is due to the minimization of pseudoallylic strain that arises from the partial double-bond character of the amide C-N bond. This axial orientation increases the three-dimensionality of the molecule, which can be crucial for fitting into specific binding sites. The energy difference can be significant, with the axial conformer being favored by up to 3.2 kcal/mol in some N-acylpiperidines. While the carboxamide group in 2-Ethylpiperidine-4-carboxamide is not directly on the nitrogen of the piperidine ring, the principles of steric and electronic effects still govern the conformational equilibrium.

These conformational preferences are critical for molecular recognition. The specific 3D arrangement of the ethyl and carboxamide groups determines how the molecule presents its binding epitopes (e.g., hydrogen bond donors/acceptors, lipophilic regions) to a binding partner. A molecule that can readily adopt a conformation complementary to a binding site will exhibit higher affinity.

Quantitative Structure-Property Relationship (QSPR) Approaches for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of compounds based on their molecular structure. These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined properties.

For 2-Ethylpiperidine-4-carboxamide and its analogues, QSPR models could be developed to predict a variety of chemical attributes, including:

Solubility: Important for formulation and delivery.

Lipophilicity (logP): Influences membrane permeability and binding to hydrophobic pockets.

Melting Point and Boiling Point: Fundamental physical properties.

pKa: Determines the ionization state at a given pH, which affects solubility and receptor interaction.

The development of a QSPR model involves several key steps:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest.

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each compound. These can include topological, constitutional, geometric, and quantum-chemical descriptors.

Variable Selection: Employing statistical methods, such as genetic algorithms or multiple linear regression, to select the most relevant descriptors that correlate with the property.

Model Building and Validation: Constructing the mathematical model and rigorously validating its predictive power using internal (e.g., cross-validation) and external test sets.

For instance, QSPR models have been successfully developed for predicting the toxicity of piperidine derivatives using 2D topological descriptors and various machine learning approaches. Such models can provide valuable insights into the structural features that influence a particular property and can be used to screen virtual libraries of compounds.

Below is an example of a hypothetical QSPR equation for predicting logP:

logP = c0 + c1(descriptor A) + c2(descriptor B) - c3*(descriptor C)

Where c0, c1, c2, c3 are coefficients determined from the regression analysis, and A, B, and C are selected molecular descriptors (e.g., related to molecular weight, surface area, and polarity).

Isomeric and Stereoisomeric Effects on Molecular Behavior and Interactions

2-Ethylpiperidine-4-carboxamide is a chiral molecule with two stereocenters, at the C2 and C4 positions of the piperidine ring. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These stereoisomers can be grouped into two pairs of enantiomers and two pairs of diastereomers (cis and trans).

Diastereomers (cis vs. trans): The cis and trans diastereomers of 2-Ethylpiperidine-4-carboxamide have different physical and chemical properties. They will have different melting points, boiling points, solubilities, and NMR spectra. More importantly, their 3D shapes are distinct.

In the trans isomer, the ethyl and carboxamide groups are on opposite sides of the ring. In the most stable chair conformation, both groups can occupy equatorial positions, leading to a more extended and less sterically hindered structure.

In the cis isomer, the two groups are on the same side of the ring. In a chair conformation, one group must be axial while the other is equatorial. This can lead to greater steric strain and a different spatial arrangement of the functional groups.

These differences in 3D structure can have a profound impact on molecular interactions. One diastereomer may fit snugly into a binding site while the other may not, leading to significant differences in binding affinity.

Enantiomers: The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. Enantiomers have identical physical properties in a non-chiral environment. However, in a chiral environment, such as when interacting with a biological receptor or a chiral catalyst, they can exhibit very different behavior. It is common in medicinal chemistry for one enantiomer to be significantly more active than the other (the eutomer vs. the distomer). For example, in a study of piperidine carboxamide analogues, the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer nih.gov. This is because the precise stereochemical arrangement of atoms is critical for optimal interaction with a chiral binding site.

The table below summarizes the possible stereoisomers of 2-Ethylpiperidine-4-carboxamide.

| Stereoisomer | Relationship | Diastereomeric Form |

| (2R, 4R) | Enantiomer of (2S, 4S) | trans |

| (2S, 4S) | Enantiomer of (2R, 4R) | trans |

| (2R, 4S) | Enantiomer of (2S, 4R) | cis |

| (2S, 4R) | Enantiomer of (2R, 4S) | cis |

The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry, often requiring stereoselective synthetic methods or chiral separation techniques.

Advanced Applications and Future Research Directions for 2 Ethylpiperidine 4 Carboxamide

Utility as a Chemical Building Block in Complex Molecule Synthesis

The inherent structural features of 2-Ethylpiperidine-4-carboxamide make it an attractive starting material for the synthesis of more complex molecules. The presence of a secondary amine, a carboxamide group, and a chiral center at the 2-position provides multiple points for chemical modification and diversification.

The synthesis of chemical libraries is a cornerstone of modern drug discovery and materials science. The 2-Ethylpiperidine-4-carboxamide scaffold is well-suited for the construction of diverse libraries of compounds due to its modifiable functional groups. The piperidine (B6355638) nitrogen can be functionalized through N-alkylation, N-acylation, or N-arylation, introducing a wide range of substituents. The carboxamide group can also be modified, or it can serve as a handle for further synthetic transformations.

The stereochemistry of the 2-ethyl group adds another layer of diversity, allowing for the creation of stereoisomerically pure libraries. The synthesis of regio- and diastereoisomers of substituted piperidines is a key strategy in exploring three-dimensional chemical space for fragment-based drug discovery. rsc.orgwhiterose.ac.uk The cis and trans isomers of 2-Ethylpiperidine-4-carboxamide can serve as starting points for distinct sets of compounds with unique spatial arrangements of functional groups.

Table 1: Potential Diversity Points of 2-Ethylpiperidine-4-carboxamide for Library Synthesis

| Position | Functional Group | Potential Modifications | Resulting Functionality |

|---|---|---|---|

| 1 (Nitrogen) | Secondary Amine | Alkylation, Acylation, Arylation, Sulfonylation | Tertiary Amine, Amide, Arylamine, Sulfonamide |

| 2 | Ethyl Group | - | Influences stereochemistry and lipophilicity |

Piperidine-containing polymers and materials have garnered interest for various applications, including as catalysts, ion-exchange resins, and in drug delivery systems. nih.gov The bifunctional nature of 2-Ethylpiperidine-4-carboxamide allows it to be incorporated into polymeric structures. The secondary amine can participate in polymerization reactions, while the carboxamide group can be used to tune the properties of the resulting material, such as solubility, hydrophilicity, and thermal stability.

For instance, the amine functionality could be used to create polyamides or polyureas, while the carboxamide could be hydrolyzed to a carboxylic acid to introduce charged groups. The rigid, chair-like conformation of the piperidine ring can impart specific conformational constraints to a polymer backbone, influencing its macroscopic properties.

Development of Analytical Methodologies Utilizing 2-Ethylpiperidine-4-carboxamide as a Standard

The development of robust analytical methods is crucial for the quality control and characterization of piperidine-containing compounds, which are prevalent in the pharmaceutical industry. mdpi.com While specific methods for 2-Ethylpiperidine-4-carboxamide are not extensively documented, established techniques for related piperidine derivatives can be readily adapted.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for the separation and quantification of piperidine derivatives. unodc.org For 2-Ethylpiperidine-4-carboxamide, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would likely provide good separation. Detection could be achieved using UV-Vis spectroscopy, especially if the molecule is derivatized to contain a chromophore, or more universally with mass spectrometry (MS).

For use as an analytical standard, 2-Ethylpiperidine-4-carboxamide would need to be synthesized in high purity and thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Table 2: Potential Analytical Methods for 2-Ethylpiperidine-4-carboxamide

| Analytical Technique | Potential Application | Key Parameters |

|---|---|---|

| HPLC-UV/MS | Purity determination, quantification | Column type, mobile phase composition, detector wavelength/mass range |

| GC-MS | Identification of volatile impurities | Column type, temperature program, ionization method |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation, confirmation of identity | Solvent, magnetic field strength |

Exploration of Molecular Interactions in Non-Biological Systems

The study of molecular interactions is fundamental to understanding and designing new materials and chemical systems. The 2-Ethylpiperidine-4-carboxamide molecule possesses functionalities capable of engaging in various non-covalent interactions, including hydrogen bonding (donor and acceptor), dipole-dipole interactions, and van der Waals forces.

Computational modeling, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the preferred binding modes and interaction energies of 2-Ethylpiperidine-4-carboxamide with other molecules or surfaces. researchgate.netrsc.org These studies can guide the design of new materials where this molecule acts as a building block for self-assembly.

Prospects for Rational Design of Novel Chemical Entities Based on the 2-Ethylpiperidine-4-carboxamide Scaffold

The piperidine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous approved drugs. nih.govresearchgate.net The rational design of new drugs often involves modifying existing scaffolds to improve potency, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net The 2-Ethylpiperidine-4-carboxamide framework offers several avenues for such rational design.

The 2-ethyl group provides a lipophilic handle that can be oriented in either an axial or equatorial position, depending on the stereochemistry. This can be exploited to probe hydrophobic pockets in protein binding sites. The 4-carboxamide group can participate in hydrogen bonding interactions with protein backbones or side chains. By systematically modifying the substituents on the piperidine nitrogen and the carboxamide, it is possible to fine-tune the binding affinity and selectivity of a molecule for a specific biological target.

For example, piperidine-4-carboxamide derivatives have been explored as inhibitors of various enzymes and receptors. nih.govnih.govnih.gov The 2-ethyl substituent in 2-Ethylpiperidine-4-carboxamide could potentially enhance binding to targets where a hydrophobic pocket is present near the 2-position of the piperidine ring. Structure-based drug design, utilizing X-ray crystallography or cryo-electron microscopy data of a target protein, could guide the design of potent and selective ligands based on this scaffold.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-Ethylpiperidine-4-carboxamide |

| Acetonitrile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.